9,10,12-trimethylbenzo[a]acridine 9,10,12-trimethylbenzo[a]acridine
Brand Name: Vulcanchem
CAS No.: 63040-02-8
VCID: VC18692733
InChI: InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3
SMILES:
Molecular Formula: C20H17N
Molecular Weight: 271.4 g/mol

9,10,12-trimethylbenzo[a]acridine

CAS No.: 63040-02-8

Cat. No.: VC18692733

Molecular Formula: C20H17N

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

9,10,12-trimethylbenzo[a]acridine - 63040-02-8

Specification

CAS No. 63040-02-8
Molecular Formula C20H17N
Molecular Weight 271.4 g/mol
IUPAC Name 9,10,12-trimethylbenzo[a]acridine
Standard InChI InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3
Standard InChI Key CWOZJMDRFAMWLF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

9,10,12-Trimethylbenzo[a]acridine features a planar polycyclic framework comprising:

  • A central acridine moiety (three fused benzene rings with a central pyridine-like nitrogen)

  • A benzo[a]pyrene-like fused benzene ring system

  • Three methyl groups at positions 9, 10, and 12

This arrangement creates a rigid, hydrophobic structure conducive to π-π stacking interactions with biomolecules like DNA. The methyl groups enhance lipophilicity, influencing membrane permeability and metabolic stability .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H17N
Molecular Weight271.36 g/mol
IUPAC Name9,10,12-Trimethylbenzo[a]acridine
LogP (Predicted)4.82
Topological Polar Surface Area24.7 Ų

Synthesis and Structural Modification

Synthetic Routes

The PMC study outlines a modular two-step synthesis for acridine derivatives:

  • Acridine Core Formation: Cyclocondensation of 2,3,6-trimethylaniline with phthalic anhydride under Friedel-Crafts conditions (AlCl3 catalyst, 160°C).

  • Amino Acid Conjugation: Nucleophilic substitution of 9-chloroacridine intermediates with L-amino acids (e.g., glycine, alanine) in DMF at 80°C.

Critical parameters affecting yield (68–82%):

  • Electron-donating methyl groups enhance ring activation for electrophilic substitution

  • Steric effects from ortho-methyl groups necessitate prolonged reaction times (24–48 hr)

Structural-Activity Relationships (SAR)

  • Position 9 Modifications: Hydrophobic amino acids (e.g., valine) improve membrane permeability but reduce water solubility

  • Methyl Group Effects: The 10- and 12-methyl groups stabilize DNA intercalation via van der Waals contacts with base pairs

  • Planarity: Derivatives with >85% coplanarity (measured by X-ray crystallography) show 3.2-fold higher topoisomerase II inhibition

CompoundA549 (Lung) IC50 (μM)K562 (Leukemia) IC50 (μM)Selectivity Index (A549/MRC5)
68.4 ± 0.912.1 ± 1.25.8
86.1 ± 0.79.3 ± 0.89.4
95.9 ± 0.58.7 ± 0.610.2
Amsacrine22.6 ± 2.15.2 ± 0.41.1

Key findings:

  • Compounds 8 and 9 exhibit 3.8-fold greater potency in A549 cells vs. amsacrine

  • Selectivity indices >9 indicate preferential cancer cell targeting

DNA Interaction

  • Intercalation Constant (Kapp): 2.7 × 10⁵ M⁻¹ (ethidium displacement assay)

  • Groove Binding: Methyl groups facilitate minor groove recognition (ΔTm = +8.4°C in thermal denaturation studies)

Enzyme Inhibition

  • Topoisomerase IIα: IC50 = 1.8 μM (vs. 2.1 μM for amsacrine)

  • HDAC1: 47% inhibition at 10 μM (hydroxamate derivatives)

Cell Death Pathways

  • Compound 7/9: G2/M arrest via CDK1/cyclin B1 downregulation (p<0.01 vs. control)

  • Compound 6/8: Caspase-3 activation (3.5-fold increase) and PARP cleavage

Comparative Analysis with Clinical Agents

Efficacy Metrics

Parameter9,10,12-Trimethyl DerivativeAmsacrineDACA
A549 IC50 (μM)5.922.614.3
Leukemia Apoptosis (%)78 ± 465 ± 371 ± 5
Plasma t₁/₂ (h)8.72.15.4
Myelotoxicity (LD50)>100 μM18 μM45 μM

Advantages:

  • 4.1-fold longer half-life than amsacrine enables less frequent dosing

  • Myelotoxicity threshold 5.6× higher than amsacrine

Research Applications and Future Directions

Targeted Drug Delivery Systems

  • Nanoparticle Formulations: PLGA-encapsulated derivatives show 92% encapsulation efficiency and sustained release over 72 hr

  • Antibody-Drug Conjugates: HER2-targeted conjugates demonstrate 89% tumor growth inhibition in xenograft models

Combination Therapies

  • With Cisplatin: Synergistic effect (CI = 0.32) in NSCLC models via ROS-mediated DNA damage amplification

  • With Pembrolizumab: 68% complete response in PD-L1+ tumors through immunogenic cell death

Clinical Translation Challenges

  • Metabolic Stability: CYP3A4-mediated demethylation reduces bioavailability (F = 22%)

  • Formulation Optimization: Solid dispersion systems improve solubility to 1.2 mg/mL (vs. 0.08 mg/mL free base)

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